molecular formula C16H18N2O2 B11402051 2-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

2-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Cat. No.: B11402051
M. Wt: 270.33 g/mol
InChI Key: BZDCEBMOUUAYFG-UHFFFAOYSA-N
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Description

2-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Substitution Reactions:

    Amide Bond Formation: The final step involves the formation of the amide bond between the benzoxazole derivative and 2-methylbenzoic acid. This can be achieved through condensation reactions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the benzoxazole ring to its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoxazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound with a simpler structure.

    2-methylbenzoxazole: A derivative with a single methyl group.

    N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide: A similar compound without the 2-methyl group.

Uniqueness

2-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is unique due to the presence of both the 2-methyl and 5-methyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

InChI

InChI=1S/C16H18N2O2/c1-10-7-8-14-13(9-10)16(20-18-14)17-15(19)12-6-4-3-5-11(12)2/h3-6,10H,7-9H2,1-2H3,(H,17,19)

InChI Key

BZDCEBMOUUAYFG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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